molecular formula C20H26N2O3S2 B2976308 N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide CAS No. 2034575-11-4

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2976308
CAS No.: 2034575-11-4
M. Wt: 406.56
InChI Key: GKDJQALMGLPTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a thiophene ring, a cyclopentyl group, and a sulfamoyl phenyl moiety

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: Pd/C, SnCl2

    Substitution: HNO3, Br2, FeCl3

Major Products

    Oxidation: Thiophene sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene ring suggests possible applications in developing anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, particularly in material science, compounds containing thiophene rings are explored for their electronic properties. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfamoyl group may enhance the compound’s ability to form hydrogen bonds with biological molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.

    Cyclopentyl Derivatives: Compounds such as cyclopentylamine derivatives are studied for their potential in treating neurological disorders.

Uniqueness

N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide is unique due to its combination of a thiophene ring with a cyclopentyl group and a sulfamoyl phenyl moiety. This combination may confer unique biological activities and electronic properties not found in simpler analogs.

Properties

IUPAC Name

N-[3-methyl-4-[(1-thiophen-3-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-3-19(23)22-17-6-7-18(15(2)12-17)27(24,25)21-14-20(9-4-5-10-20)16-8-11-26-13-16/h6-8,11-13,21H,3-5,9-10,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDJQALMGLPTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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